molecular formula C20H26N2O3 B188201 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol CAS No. 66307-45-7

1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

Cat. No. B188201
CAS RN: 66307-45-7
M. Wt: 342.4 g/mol
InChI Key: XPTMIANDLJCJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, also known as MPPL, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPL is a beta-adrenergic receptor antagonist that has been shown to have promising effects in the treatment of various diseases.

Mechanism Of Action

1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol acts as a beta-adrenergic receptor antagonist, specifically targeting the beta-1 adrenergic receptor. By blocking the action of adrenaline and noradrenaline on these receptors, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can reduce heart rate and blood pressure. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol also has anxiolytic and anti-depressant effects, which may be related to its ability to modulate the activity of the hypothalamic-pituitary-adrenal axis.
Biochemical and Physiological Effects
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to reduce heart rate and blood pressure, as well as decrease anxiety and depression-like behaviors. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in lab experiments is that it is a relatively simple compound to synthesize. Additionally, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been extensively studied and has a well-established mechanism of action. However, one limitation of using 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in lab experiments is that it is a beta-adrenergic receptor antagonist and may have off-target effects on other receptors. Additionally, the effects of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol may vary depending on the dose and duration of treatment.

Future Directions

There are a number of future directions for research on 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. One area of interest is the potential use of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dose and duration of treatment for 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol and its potential off-target effects on other receptors.
Conclusion
In conclusion, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, or 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol acts as a beta-adrenergic receptor antagonist and has been shown to have anti-inflammatory, anti-anxiety, and anti-depressant effects. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has potential use in the treatment of hypertension, heart failure, and arrhythmia, as well as neurodegenerative diseases. While there are limitations to using 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in lab experiments, its well-established mechanism of action and relative simplicity make it an attractive compound for further research.

Synthesis Methods

The synthesis of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol involves the reaction of 3-methoxyphenol with 1-(3-chloropropyl)-4-phenylpiperazine in the presence of potassium carbonate and tetrabutylammonium iodide. The resulting intermediate is then reacted with 2-propanol to form 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. The synthesis of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-anxiety, and anti-depressant effects. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has also been studied for its potential use in the treatment of hypertension, heart failure, and arrhythmia. Additionally, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

66307-45-7

Product Name

1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

1-(3-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C20H26N2O3/c1-24-19-8-5-9-20(14-19)25-16-18(23)15-21-10-12-22(13-11-21)17-6-3-2-4-7-17/h2-9,14,18,23H,10-13,15-16H2,1H3

InChI Key

XPTMIANDLJCJSL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O

Other CAS RN

66307-45-7

Origin of Product

United States

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